2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethanesulfonamide” is a complex organic molecule that contains several functional groups. It includes a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyridin-2-yl group (a 6-membered ring with 5 carbon atoms and 1 nitrogen atom), a pyrrolidin-3-yl group (a 5-membered ring with 4 carbon atoms and 1 nitrogen atom), and an ethanesulfonamide group (a sulfur atom bonded to two oxygen atoms and an amine group) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridin-2-yl and pyrrolidin-3-yl groups could potentially allow for the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group in the ethanesulfonamide part of the molecule could potentially participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amine and sulfonamide groups could enhance its solubility in water .Scientific Research Applications
Antimicrobial Activity
Research on compounds containing sulfamido moieties, such as those synthesized through the condensation reactions involving pyrrolidine and pyridine derivatives, has shown significant antibacterial and antifungal activities. These studies highlight the potential of sulfonamide derivatives in addressing microbial resistance through novel heterocyclic compounds that exhibit broad-spectrum antimicrobial properties (Nunna et al., 2014).
Catalytic and Synthetic Applications
Sulfonamide derivatives, including pyrrolidine-fused benzosultams, have been synthesized and evaluated for their roles in catalytic processes and the synthesis of novel organic compounds. These materials demonstrate how modifications to the pyrrolidine and sulfonamide structures can influence the efficiency and outcomes of synthetic reactions, offering pathways to diverse heterocyclic compounds with potential applications in materials science and medicinal chemistry (Ghandi et al., 2015).
Ligand Design for Metal Coordination
Compounds featuring pyridine and sulfonamide functionalities have been explored as ligands for metal coordination, showcasing their utility in forming complex structures with metals. These complexes are studied for their potential in various applications, including catalysis, material science, and as models for biological systems. The structural and electronic properties of these ligands can significantly impact the stability, reactivity, and selectivity of the metal complexes they form, making them valuable tools in inorganic and organometallic chemistry (Jacobs et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,13-10-15-6-2-1-3-7-15)19-16-9-12-20(14-16)17-8-4-5-11-18-17/h1-8,11,16,19H,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZOUVCRCVNGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.